molecular formula C8H5BrF2O3 B2502532 2-(5-Bromo-2,3-difluorophenoxy)acetic acid CAS No. 1699947-82-4

2-(5-Bromo-2,3-difluorophenoxy)acetic acid

Cat. No.: B2502532
CAS No.: 1699947-82-4
M. Wt: 267.026
InChI Key: XHHXIDDFEUGCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(5-Bromo-2,3-difluorophenoxy)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding, helping to elucidate biological pathways and mechanisms.

    Medicine: Research involving this compound may contribute to the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “2-(5-Bromo-2,3-difluorophenoxy)acetic acid” is not specified in the sources I found. The mechanism of action for a compound generally depends on its intended use, such as whether it’s used as a pharmaceutical drug, a catalyst, a polymer precursor, etc .

Future Directions

The future directions for “2-(5-Bromo-2,3-difluorophenoxy)acetic acid” are not specified in the sources I found. The potential applications of a compound depend on its physical and chemical properties, as well as the current needs in various fields such as medicine, materials science, and chemical synthesis .

Preparation Methods

The synthesis of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid typically involves the reaction of 5-bromo-2,3-difluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Bromo-2,3-difluorophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, resulting in dehalogenated products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(5-Bromo-2,3-difluorophenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives, such as:

    2-(4-Bromo-2,3-difluorophenoxy)acetic acid: Similar structure but with the bromine atom in a different position, which may affect its reactivity and biological activity.

    2-(5-Chloro-2,3-difluorophenoxy)acetic acid: Chlorine substituent instead of bromine, which can influence its chemical properties and interactions.

    2-(5-Bromo-2-fluorophenoxy)acetic acid: Lacks one fluorine atom, potentially altering its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(5-bromo-2,3-difluorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXIDDFEUGCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OCC(=O)O)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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